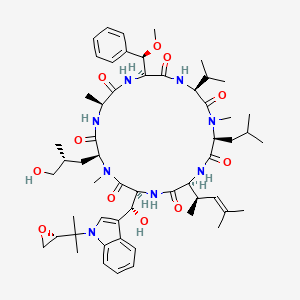
Cyclomarin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclomarin A is a natural antibacterial peptide, activating the AAA+ protease ClpC/ClpP, causing cell death by uncontrolled protein degradation.
Wissenschaftliche Forschungsanwendungen
Cyclomarin A (CymA) is a natural product with notable bioactivity against Mycobacterium tuberculosis and Plasmodium falciparum. Research has shown that CymA inhibits the growth of M. tuberculosis by binding to ClpC1 . Additionally, CymA demonstrates antimalarial properties by targeting diadenosine triphosphate hydrolase (PfAp3Aase) in P. falciparum .
Anti-Mycobacterial Activity
CymA exhibits antimycobacterial activity by targeting ClpC1, a chaperone protein involved in protein degradation in mycobacteria .
- Mechanism of Action CymA binds to the N-terminal domain of ClpC1, which leads to uncontrolled proteolysis by the associated ClpP protease machinery . This binding does not affect the ATPase activity of ClpC1 .
- Structural Basis of Inhibition The co-crystal structure of CymA bound to the N-terminal domain of ClpC1 has been determined to high resolution, identifying specific amino acids responsible for CymA binding . Mutations in these amino acids confer resistance to CymA in vivo .
- ClpC2 Interaction ClpC2, a partial homologue of ClpC1, can also bind CymA, protecting mycobacteria against CymA-induced toxicity. ClpC2 competes with ClpC1 for CymA binding and its cellular concentration increases upon exposure to CymA .
Anti-Malarial Activity
CymA is a potent growth inhibitor of Plasmodium falciparum .
- Target Identification Chemical proteomics identified diadenosine triphosphate hydrolase (PfAp3Aase) as the molecular target of CymA in P. falciparum .
- Inhibition of PfAp3Aase CymA specifically inhibits the plasmodial enzyme PfAp3Aase but not its closest human homologue, hFHIT . Co-crystallization experiments show that CymA binds to dimeric PfAp3Aase, preventing the formation of the enzyme-substrate complex .
Drug Discovery
- Mode of Action Studies CymA has been used to study the ClpC1-dependent protein degradation pathway in Mycobacterium tuberculosis .
- Potential for New Antibiotics As multi-drug resistant tuberculosis continues to rise, new antibiotics with novel modes of action are needed. The Mtb Clp chaperone-protease complexes have garnered interest as potentially promising drug targets. Several natural products with antitubercular activity have been found to target the chaperone ClpC1 including this compound (CymA) .
- Hyperuricaemia Studies Studies have been done using this compound to confirm the mode of action of certain compounds .
Table: Bioactivity of this compound
Case Studies
Eigenschaften
CAS-Nummer |
169062-92-4 |
|---|---|
Molekularformel |
C56H82N8O11 |
Molekulargewicht |
1043.3 g/mol |
IUPAC-Name |
(3S,6S,9S,12S,15S,18S,21S)-21-[(2R)-3-hydroxy-2-methylpropyl]-3-[(R)-hydroxy-[1-[2-[(2R)-oxiran-2-yl]propan-2-yl]indol-3-yl]methyl]-15-[(R)-methoxy(phenyl)methyl]-1,10,18-trimethyl-6-[(2R)-4-methylpent-3-en-2-yl]-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C56H82N8O11/c1-30(2)24-34(8)44-52(70)60-45(47(66)38-27-64(56(10,11)42-29-75-42)39-23-19-18-22-37(38)39)55(73)63(13)41(26-33(7)28-65)50(68)57-35(9)49(67)61-46(48(74-14)36-20-16-15-17-21-36)53(71)58-43(32(5)6)54(72)62(12)40(25-31(3)4)51(69)59-44/h15-24,27,31-35,40-48,65-66H,25-26,28-29H2,1-14H3,(H,57,68)(H,58,71)(H,59,69)(H,60,70)(H,61,67)/t33-,34-,35+,40+,41+,42+,43+,44+,45+,46+,47-,48-/m1/s1 |
InChI-Schlüssel |
WCNJVJCYRBJSLC-BCJYPDSRSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)[C@@H](C2=CN(C3=CC=CC=C32)C(C)(C)[C@@H]4CO4)O)[C@H](C)C=C(C)C)CC(C)C)C)C(C)C)[C@@H](C5=CC=CC=C5)OC |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyclomarin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















